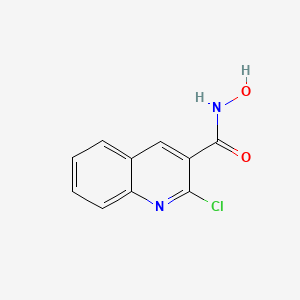
N-(Diphosphonomethyl)-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphosphonomethyl)-N-methylglycine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both phosphonomethyl and methylglycine groups, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphosphonomethyl)-N-methylglycine typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Phosphorous Acid+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diphosphonomethyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus trichloride.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted glycine compounds.
Wissenschaftliche Forschungsanwendungen
N-(Diphosphonomethyl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used in the production of herbicides and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(Diphosphonomethyl)-N-methylglycine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonomethyl group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phosphonomethyl)glycine:
N-(Phosphonomethyl)-N-methylalanine: Similar in structure but with an additional methyl group on the amino acid backbone.
N-(Diphosphonomethyl)glycine: Lacks the methyl group present in N-(Diphosphonomethyl)-N-methylglycine.
Uniqueness
This compound is unique due to the presence of both phosphonomethyl and methylglycine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86451-86-7 |
|---|---|
Molekularformel |
C4H11NO8P2 |
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
2-[diphosphonomethyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C4H11NO8P2/c1-5(2-3(6)7)4(14(8,9)10)15(11,12)13/h4H,2H2,1H3,(H,6,7)(H2,8,9,10)(H2,11,12,13) |
InChI-Schlüssel |
HXUQIWPUXBVDGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


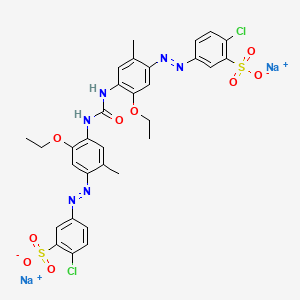
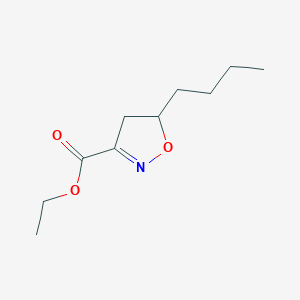
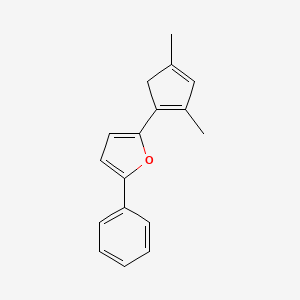
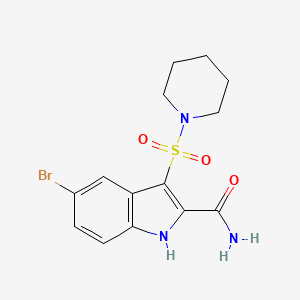
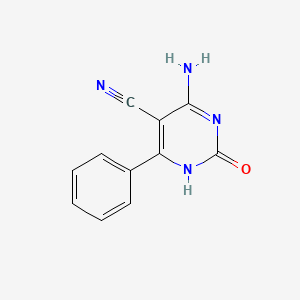
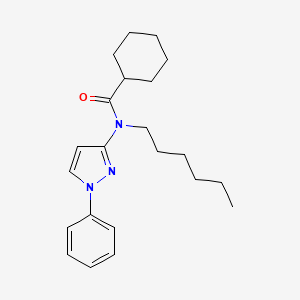

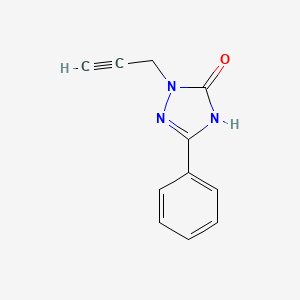
![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)



